molecular formula C42H72O36 B131047 Maltoheptaose CAS No. 34620-78-5

Maltoheptaose

Cat. No.: B131047
CAS No.: 34620-78-5
M. Wt: 1153.0 g/mol
InChI Key: BNABBHGYYMZMOA-UHFFFAOYSA-N
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Description

Maltoheptaose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Scientific Research Applications

Enzymatic Synthesis and Characterization

Maltoheptaose, a malto-oligosaccharide, has significant applications in food, medicine, and cosmetics industries. Its enzymatic synthesis involves the use of cyclodextrinase from various sources. For instance, cyclodextrinase from Thermococcus sp. expressed in Bacillus subtilis has shown high substrate specificity for cyclodextrins, yielding a high proportion of this compound (Wang et al., 2020)(Wang et al., 2020). Additionally, this compound-based sugar esters synthesized using a commercial lipase from this compound and fatty acids show potential in emulsion systems, highlighting its role in food science (Nguyen et al., 2019)(Nguyen et al., 2019).

Biotechnology and Bioengineering

The enzymatic synthesis of this compound from starch, using a cascade reaction involving cyclodextrin glucotransferase and cyclomaltodextrinase, has been developed for industrial applications in food, cosmetics, and pharmaceutical industries (Abdalla et al., 2021)(Abdalla et al., 2021). Moreover, this compound has been identified as a superior encapsulating agent for aroma compounds, suggesting its potential in the food industry for flavor encapsulation (Min et al., 2010)(Min et al., 2010).

Material Science and Nanotechnology

In material science, this compound conjugates have been explored for their unique properties. A this compound-tetraphenylethylene conjugate shows temperature-dependent fluorescence properties, potentially useful in sensor technology (Hao et al., 2018)(Hao et al., 2018). Furthermore, this compound has been used to promote nanoparticle internalization by Escherichia coli, demonstrating its application in nanotechnology and biomedicine (Jayawardena et al., 2013)(Jayawardena et al., 2013).

Polymers and Bioconjugates

The chemoenzymatic synthesis of amylose-grafted cellulose and chitosan using this compound has been reported, highlighting its role in the development of new biomaterials (Omagari et al., 2009; Kaneko et al., 2007)(Omagari et al., 2009)(Kaneko et al., 2007).

Immunology

This compound isolated from wheatgrass has been found to modulate monocytes via Toll-like receptor-2 signaling, suggesting its potential immunological applications (Tsai et al., 2015)(Tsai et al., 2015).

Safety and Hazards

According to the safety data sheet, Maltoheptaose does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice .

Future Directions

Maltoheptaose has potential applications in the pharmaceutical industry. For instance, it has been used to create nanoparticles for the oral delivery of Tamoxifen, a non-steroidal antiestrogen drug used for the treatment of breast cancer . It also has potential applications in the high-end transistor industry .

Mechanism of Action

Target of Action

Maltoheptaose, a maltooligosaccharide consisting of seven glucose units , primarily targets enzymes such as α-amylase , β-amylase , and amyloglucosidase . These enzymes play a crucial role in the breakdown of starch into smaller oligosaccharides and disaccharides . This compound is also an activator of phosphorylase B , which is involved in the preparation of heptulose-2-phosphate .

Mode of Action

This compound interacts with its target enzymes through a process known as transglycosylation . In this process, the malto-oligosaccharide forming amylase (EC 3.2.1.133) catalyzes the glycosidic bond for its transglycosylation to its inheritance hydrolysis . This dual catalytic function allows the enzyme to produce oligosaccharides .

Biochemical Pathways

The biochemical pathway involving this compound is primarily related to starch metabolism. The malto-oligosaccharide forming amylase (EC 3.2.1.133) is one of the key enzymes used to produce oligosaccharides . This enzyme catalyzes the glycosidic bond for its transglycosylation to its inheritance hydrolysis . The resulting oligosaccharides then feed into the glycolytic pathway of the organism .

Pharmacokinetics

These systems are known to improve pharmacokinetics and reduce drug toxicity .

Result of Action

The result of this compound’s action is the production of oligosaccharides, which have a wide range of health benefits due to their excellent bio-preservative and prebiotic properties . They enhance the taste and texture of various food items and are beneficial for digestion and absorption in humans .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the cyclodextrin glucotransferase (GaCGT) from Gracilibacillus alcaliphilus and cyclomaltodextrinase (BsCD) from Bacillus sphaericus catalyzed the one-pot cascade reaction to produce this compound optimally at pH 7.0 and temperature 30°C, in the presence of Ca2+ .

Biochemical Analysis

Biochemical Properties

Maltoheptaose plays a significant role in biochemical reactions. It interacts with enzymes such as amyloglucosidase, α-amylase, and β-Amylase . These interactions involve the degradation of this compound into smaller units, which can then be utilized in various biochemical processes .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by providing a source of energy once it is broken down into simpler sugars. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can act as a substrate for enzymes like amyloglucosidase, leading to its breakdown into glucose units . This process can influence gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has a stability of over 2 years under recommended storage conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amyloglucosidase, α-amylase, and β-Amylase . These enzymes break down this compound into glucose units, which can then be used in various metabolic processes .

Properties

IUPAC Name

2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABBHGYYMZMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956117
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34620-78-5
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucose, O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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